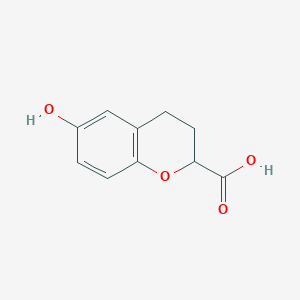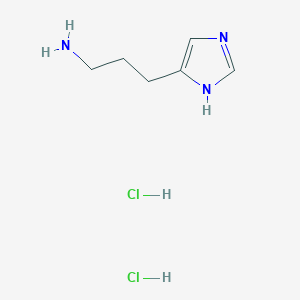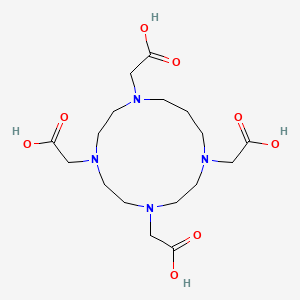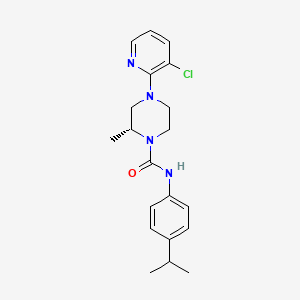
6-hydroxychroman-2-carboxylic Acid
Übersicht
Beschreibung
6-hydroxychroman-2-carboxylic acid, also known as alpha-tocopheronic acid, is a natural antioxidant that is found in various plants and vegetables. It is an important compound in the field of biochemistry and has numerous applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties 6-Hydroxychroman-2-carboxylic acids have been identified as effective antioxidants in animal fats, vegetable oils, and emulsion systems. They exhibit activities comparable to commercial antioxidants, especially the tetramethyl compound in this series (Scott et al., 1974).
Application in Liquid Crystals Chiral 2-methylchroman-2-carboxylic acid derivatives, closely related to 6-hydroxychroman-2-carboxylic acid, are used as chiral dopants for nematic liquid crystals. Their structural features are crucial for the helical twisting power of the liquid crystals (Shitara et al., 2000).
Study on Oxidation Mechanisms 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a model for α-tocopherol, has been studied for its oxidation by a xanthine-xanthine oxidase system, indicating its interaction with superoxide anion, which is significant for understanding oxidation processes in biological systems (Nishikimi & Machlin, 1975).
Biomedical Imaging Applications The compound's derivatives have been synthesized for potential applications in biomedical studies using magnetic-resonance imaging (MRI), particularly those involving antioxidant potential (Yushkova et al., 2013).
Metabolic Pathway Studies 6-Hydroxychroman-2-carboxylic acid derivatives are significant for understanding the metabolic pathways of vitamin E, as shown by the study of its urinary metabolite in humans and animals (Schultz et al., 1997).
Synthesis Methods and Industrial Application Methods for synthesizing various derivatives of 6-hydroxychroman-2-carboxylic acid have been developed, which are suitable for industrial applications due to their efficiency and high yield (Chun, 2011).
Antilipidemic Activity Derivatives of 6-hydroxychroman-2-carboxylic acid have been studied for their antilipidemic properties in various rat models, contributing to the understanding of lipid metabolism and potential therapeutic applications (Cavestri et al., 2006).
Electrochemical Studies The electrochemical oxidation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) has been investigated, providing insights into the chemical's behavior and potential applications in electrochemistry (Malyszko & Mechanik, 2004).
Nuclear Factor-kB Inhibition Certain derivatives have been found to inhibit nuclear factor-KB activity, which is relevant in the context of inflammation and immune response studies (Kwak et al., 2007).
Ion Transport Studies The compound has been used in studies related to ion transport through liquid membranes, shedding light on its potential use in ionophore-based applications (Yamaguchi et al., 1988).
Eigenschaften
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9,11H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFJOJFTVSOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465409 | |
| Record name | 6-hydroxychroman-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxychroman-2-carboxylic Acid | |
CAS RN |
81498-19-3 | |
| Record name | 6-hydroxychroman-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid](/img/structure/B1625306.png)


![6-Oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1625310.png)


![(R)-1-(1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625315.png)

![6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline](/img/structure/B1625318.png)
![Formamide, N-[(4-chlorophenyl)phenylmethyl]-](/img/structure/B1625319.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnoline](/img/structure/B1625322.png)
